(1Z)-1-(1-adamantyl)ethanone oxime
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Overview
Description
(1Z)-1-(1-Adamantyl)ethanone oxime is a chemical compound that features an adamantane structure, which is a tricyclic hydrocarbon known for its stability and rigidity The oxime functional group is characterized by the presence of a nitrogen-oxygen double bond, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(1-adamantyl)ethanone oxime typically involves the reaction of 1-adamantyl ethanone with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime. The general reaction scheme is as follows:
Starting Material: 1-Adamantyl ethanone
Reagent: Hydroxylamine hydrochloride
Conditions: Acidic or basic medium (e.g., acetic acid or sodium hydroxide)
Product: this compound
The reaction is usually performed at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-(1-Adamantyl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cyclization: The oxime can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Cyclization: Catalysts such as transition metals or acids can facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted adamantane derivatives.
Scientific Research Applications
(1Z)-1-(1-Adamantyl)ethanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological systems.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and stability.
Mechanism of Action
The mechanism of action of (1Z)-1-(1-adamantyl)ethanone oxime involves its interaction with molecular targets through the oxime functional group. The oxime can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal applications, the adamantane structure can enhance the compound’s ability to cross biological membranes and interact with target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Similar structure but with an amine group instead of an oxime.
1-Adamantylmethanol: Contains a hydroxyl group instead of an oxime.
1-Adamantylacetic acid: Features a carboxylic acid group.
Uniqueness
(1Z)-1-(1-Adamantyl)ethanone oxime is unique due to the presence of the oxime group, which imparts distinct reactivity and potential for forming various derivatives. The adamantane core provides structural stability and rigidity, making it a valuable scaffold in the design of new materials and bioactive compounds.
Properties
IUPAC Name |
(NZ)-N-[1-(1-adamantyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,14H,2-7H2,1H3/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWUKHMRBUCWRA-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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